Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonic acid, triazine, and chloro groups. These functional groups contribute to its reactivity and versatility in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the Triazine Ring: The triazine ring is synthesized through a series of condensation reactions involving cyanuric chloride and aromatic amines.
Introduction of Sulfonic Acid Groups: Sulfonation reactions are carried out using sulfuric acid or oleum to introduce sulfonic acid groups into the aromatic rings.
Coupling Reactions: The intermediate compounds are then coupled using various reagents to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used to carry out the reactions.
Purification Steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Ammonia, thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid monosodium salt .
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid monosodium salt .
Uniqueness
The uniqueness of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
CAS No. |
37138-26-4 |
---|---|
Molecular Formula |
C32H20Cl2N10Na4O12S4 |
Molecular Weight |
1027.7 g/mol |
IUPAC Name |
tetrasodium;5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H24Cl2N10O12S4.4Na/c33-27-39-29(35-19-7-11-23(12-8-19)57(45,46)47)43-31(41-27)37-21-5-3-17(25(15-21)59(51,52)53)1-2-18-4-6-22(16-26(18)60(54,55)56)38-32-42-28(34)40-30(44-32)36-20-9-13-24(14-10-20)58(48,49)50;;;;/h1-16H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;;;/q;4*+1/p-4 |
InChI Key |
IJABFRMKWXSSKJ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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